
1,2,4-Trichloro-5-iodobenzene
Overview
Description
1,2,4-Trichloro-5-iodobenzene is an aromatic compound with the molecular formula C₆H₂Cl₃I. It is a derivative of benzene, where three hydrogen atoms are replaced by chlorine atoms and one by an iodine atom. This compound is known for its use as a building block in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Trichloro-5-iodobenzene can be synthesized through several methods. One common method involves the iodination of 1,2,4-trichlorobenzene. This reaction typically requires the presence of an oxidizing agent such as nitric acid or a catalyst like copper(II) chloride to facilitate the substitution of a hydrogen atom with an iodine atom .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale iodination processes. These processes are optimized for high yield and purity, using controlled reaction conditions and efficient separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trichloro-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki and Ullmann coupling reactions to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products
Substitution Reactions: Products vary depending on the substituent introduced.
Coupling Reactions: Biaryl compounds are the major products formed.
Scientific Research Applications
1,2,4-Trichloro-5-iodobenzene has several applications in scientific research:
Organic Synthesis: It is used as a building block for synthesizing more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Pharmaceutical Research: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Environmental Studies: The compound is studied for its environmental impact and behavior in various ecosystems.
Mechanism of Action
The mechanism of action of 1,2,4-Trichloro-5-iodobenzene primarily involves its reactivity as an electrophile in substitution and coupling reactions. The presence of electron-withdrawing chlorine atoms and the iodine atom makes the benzene ring highly reactive towards nucleophiles and catalysts. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trichlorobenzene: Lacks the iodine atom, making it less reactive in certain coupling reactions.
1,2,4-Trichloro-5-bromobenzene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
1,2,4-Trichloro-5-fluorobenzene: Contains a fluorine atom, which significantly alters its chemical properties and reactivity.
Uniqueness
1,2,4-Trichloro-5-iodobenzene is unique due to the presence of the iodine atom, which enhances its reactivity in coupling reactions compared to its bromine and fluorine analogs. This makes it a valuable compound in organic synthesis and material science .
Biological Activity
1,2,4-Trichloro-5-iodobenzene (TCIB) is an organic compound with the molecular formula C₆H₂Cl₃I. This compound is notable for its structural configuration, which includes three chlorine atoms and one iodine atom attached to a benzene ring. While TCIB itself does not exhibit significant biological activity directly, it serves as an important precursor in the synthesis of various biologically active compounds. This article explores the biological activity associated with TCIB, its synthesis, and its applications in pharmacology.
This compound has a molecular weight of approximately 307.34 g/mol. Its unique halogenated structure enhances its reactivity and utility in chemical synthesis. The compound can be synthesized through various methods, including halogenation reactions involving chlorination and iodination of benzene derivatives.
Table 1: Comparison of Halogenated Aromatic Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,2-Dichlorobenzene | C₆H₄Cl₂ | Contains only two chlorine substituents |
1,2,4-Trichlorobenzene | C₆H₃Cl₃ | Lacks iodine; all substituents are chlorine |
1-Iodo-2-chlorobenzene | C₆H₄ClI | Contains only one chlorine atom |
This compound | C₆H₂Cl₃I | Unique combination of iodine and multiple chlorines |
Pharmaceutical Synthesis
TCIB is primarily utilized as a chemical intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of non-steroidal anti-inflammatory drugs (NSAIDs) and antifungal agents. The compound's halogenated nature contributes to its ability to form diverse chemical structures that can exhibit biological activity.
Antimicrobial Activity
Research indicates that derivatives of TCIB demonstrate significant antimicrobial properties. A study on poly-substituted benzene derivatives highlighted that 2,4,5-trichloro iodobenzene exhibited activity against several bacterial strains and fungi, including Candida albicans and Micrococcus luteus . The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as antimicrobial agents:
Table 2: Antimicrobial Activity of Poly-substituted Benzene Derivatives
Compound | MIC (µg/mL) against Bacteria/Fungi |
---|---|
2,4,5-Trichloro iodobenzene | 100 (Bacillus subtilis) |
100 (Micrococcus luteus) | |
800 (Bacillus megaterium) | |
--- (Candida albicans) |
Study on Antifungal Properties
In a specific case study focusing on the antifungal properties of halogenated compounds, TCIB derivatives were tested against Candida albicans. The results indicated that certain substitutions on the benzene ring significantly enhanced antifungal activity compared to unsubstituted or less halogenated analogs .
Molecular Docking Studies
Molecular docking studies have been employed to assess the interaction between TCIB derivatives and various biological targets. These studies reveal potential binding affinities with key proteins involved in inflammation and infection processes. For example, certain derivatives showed promising interactions with cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets for anti-inflammatory drug development .
Q & A
Basic Research Questions
Q. How can 1,2,4-Trichloro-5-iodobenzene be unambiguously identified in laboratory settings?
- Methodology : Use a combination of spectroscopic techniques:
- Mass Spectrometry (MS) : The molecular ion peak at m/z 307.34 confirms the molecular weight .
- NMR : Distinct signals for aromatic protons (e.g., singlet at δ ~7.6 ppm for the deshielded iodine-substituted aromatic proton) and chlorine/iodine coupling patterns .
- InChIKey : Cross-reference with the unique identifier
KKXMBRLCXIPURK-UHFFFAOYSA-N
.- Validation : Compare experimental data with databases like PubChem or CAS Common Chemistry (CC-BY-NC 4.0 license) .
Q. What are the critical physical properties influencing its handling and storage?
- Key Properties :
- Melting Point : 56–58°C (requires storage below ambient temperature to avoid decomposition) .
- Boiling Point : 293°C at 110 torr (vacuum distillation recommended for purification) .
- Density : 2.085 g/cm³ (affects solvent selection for reactions).
Q. What are the standard synthetic routes to prepare this compound?
- Method 1 : Halogenation of benzene derivatives via directed ortho-metalation (DoM) using iodine monochloride (ICl) in the presence of directing groups .
- Method 2 : Suzuki-Miyaura coupling of 1,2,4-trichlorobenzene with iodobenzene derivatives under palladium catalysis .
- Validation : Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 9:1) and confirm purity by GC-MS .
Advanced Research Questions
Q. How can researchers optimize regioselective functionalization of this compound for complex molecule synthesis?
- Strategy :
- Transmetallation : Use isopropylmagnesium iodide to generate a Grignard reagent, enabling selective substitution at the iodine position (e.g., forming benzaldehyde derivatives via DMF addition) .
- Borylation : Miyaura borylation of aryl halides to install boronate esters for subsequent cross-coupling .
- Challenges : Competing reactivity of chlorine substituents requires precise temperature control (−78°C to 0°C) and stoichiometric Mg activation .
Q. How can discrepancies in reported reaction yields for halogen-exchange reactions be resolved?
- Analysis :
- Variable Factors : Trace moisture (hydrolyzes intermediates), solvent polarity (polar aprotic solvents favor iodine retention), and catalyst loading (Pd(PPh₃)₄ vs. Pd(OAc)₂) .
- Experimental Design : Conduct DOE (Design of Experiments) to isolate critical variables. Use anhydrous solvents and rigorous Schlenk techniques for reproducibility .
- Data Validation : Cross-check with independent synthetic routes (e.g., Sonogashira coupling for ethynyl derivatives) .
Q. What advanced analytical methods are suitable for characterizing its degradation products?
- Techniques :
- HPLC-MS : Detect dehalogenated byproducts (e.g., 1,2,4-trichlorobenzene) using a C18 column and acetonitrile/water gradient .
- X-ray Crystallography : Resolve structural ambiguities in crystalline derivatives (e.g., ethynylbenzene analogs) .
Q. Data Contradiction and Reproducibility
Q. How should researchers address conflicting reports on its stability under ambient conditions?
- Resolution :
- Controlled Studies : Replicate experiments under varying humidity (0–80% RH) and oxygen levels. Stability decreases significantly above 40% RH due to hydrolysis .
- Peer Review : Share raw data (e.g., NMR spectra, reaction logs) via open-access platforms to enable independent validation .
Q. Methodological Tables
Property | Value | Source |
---|---|---|
Molecular Weight | 307.34 g/mol | |
Melting Point | 56–58°C | |
Boiling Point (110 torr) | 293°C | |
LogP | 4.25 | |
InChIKey | KKXMBRLCXIPURK-UHFFFAOYSA-N |
Properties
IUPAC Name |
1,2,4-trichloro-5-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3I/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXMBRLCXIPURK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)I)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00291350 | |
Record name | 1,2,4-Trichloro-5-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00291350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7145-82-6 | |
Record name | 1,2,4-Trichloro-5-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7145-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 74997 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007145826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7145-82-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74997 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,4-Trichloro-5-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00291350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1,2,4-trichloro-5-iodo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.190 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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